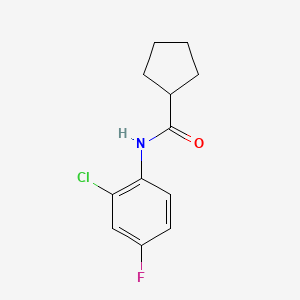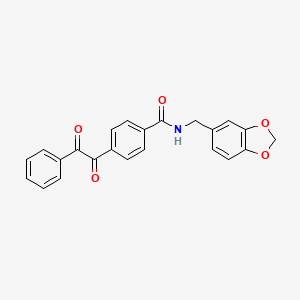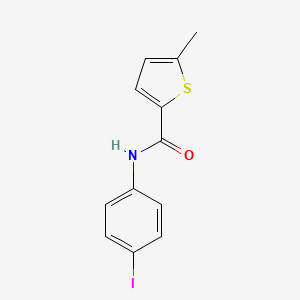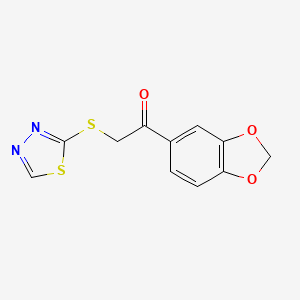
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH by CPPC leads to an increase in endocannabinoid levels, which has been linked to several therapeutic benefits.
作用機序
The mechanism of action of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are known to activate cannabinoid receptors in the body, which play a crucial role in various physiological processes. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been linked to analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have potential therapeutic effects in treating obesity, metabolic disorders, and neurodegenerative diseases.
実験室実験の利点と制限
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease conditions, including chronic pain, anxiety, and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to better understand its potential for clinical use.
合成法
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluoroaniline with cyclopentanone in the presence of a base to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield this compound.
科学的研究の応用
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The inhibition of FAAH by this compound has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. This compound has also been investigated for its potential use in treating obesity, metabolic disorders, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZNEHAYFLOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)



![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)


